molecular formula C9H7FO B2359847 4-Ethynyl-1-fluoro-2-methoxybenzene CAS No. 1600425-77-1

4-Ethynyl-1-fluoro-2-methoxybenzene

Cat. No.: B2359847
CAS No.: 1600425-77-1
M. Wt: 150.152
InChI Key: JAILRMQALLZIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluoro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-fluoro-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzene.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-fluoro-2-methoxybenzene with an ethynyl source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of the fluoro and methoxy groups can influence the reactivity of the benzene ring towards electrophiles.

    Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, such as the formation of triazoles through azide-alkyne cycloaddition.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the ethynyl group and azides.

Major Products:

    Substituted Benzene Derivatives: Products from electrophilic aromatic substitution reactions.

    Triazoles: Products from azide-alkyne cycloaddition reactions.

Scientific Research Applications

4-Ethynyl-1-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.

    Biology: The compound can be used in the development of fluorescent probes and bioorthogonal chemistry for labeling biomolecules.

    Industry: Used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.

Comparison with Similar Compounds

    4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    4-Ethynyl-1-fluoro-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.

    4-Ethynyl-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 4-Ethynyl-1-fluoro-2-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties compared to its analogs. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the benzene ring and affect the compound’s behavior in various chemical reactions.

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILRMQALLZIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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